molecular formula C19H24N4O2S2 B2991315 N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 392295-61-3

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2991315
CAS No.: 392295-61-3
M. Wt: 404.55
InChI Key: RSJPQSRLEGEHCG-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core. Its structure includes:

  • A 1,3,4-thiadiazol-2-yl ring substituted at the 5-position with a sulfanyl group linked to a 2-(2,4-dimethylanilino)-2-oxoethyl moiety.
  • A cyclohexanecarboxamide group at the 2-position of the thiadiazole ring.

Properties

IUPAC Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S2/c1-12-8-9-15(13(2)10-12)20-16(24)11-26-19-23-22-18(27-19)21-17(25)14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJPQSRLEGEHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound that belongs to the thiadiazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on existing literature and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight414.46 g/mol
Molecular FormulaC20H19N4O3S
LogP2.9087
Polar Surface Area76.866 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2

These properties suggest that the compound is relatively lipophilic and may exhibit significant interactions with biological membranes.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole scaffold exhibit notable antimicrobial properties. A study highlighted that related thiadiazole derivatives showed effective antibacterial activity against various pathogens, including Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values significantly lower than traditional antibiotics like thiodiazole copper .

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer potential. For instance, compounds similar to this compound have demonstrated varying degrees of cytotoxicity against human cancer cell lines. One study reported IC50 values in the range of 0.74–10 μg/mL against several cancer types, indicating promising anticancer activity .

Antioxidant Activity

The antioxidant potential of thiadiazole derivatives has also been documented. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The presence of specific functional groups within the thiadiazole structure enhances this activity, making them potential candidates for developing antioxidant therapies .

Case Studies

  • Antibacterial Evaluation
    • A series of thiadiazole derivatives were synthesized and tested for antibacterial properties. The results showed that certain derivatives had EC50 values as low as 15 μg/mL against Xanthomonas oryzae, outperforming conventional treatments .
  • Cytotoxicity Studies
    • In vitro studies on various cancer cell lines revealed that a derivative similar to this compound exhibited significant cytotoxic effects with an IC50 value of 3.29 μg/mL against HCT116 cells . The mechanism was linked to apoptosis induction without cell cycle arrest.
  • Antioxidant Screening
    • A comparative study assessed the antioxidant capacities of multiple thiadiazole compounds using DPPH radical scavenging assays. The results indicated a strong correlation between structural features and antioxidant efficacy, suggesting that modifications in the thiadiazole ring could enhance biological activity .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogues and their properties are summarized below:

Compound Name / ID Substituents (R1, R2) Yield (%) Melting Point (°C) Notable Features Reference
Target Compound R1: Cyclohexanecarboxamide; R2: 2,4-Dimethylaniline - - High lipophilicity, potential antitumor -
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) R1: 4-Chlorobenzyl; R2: Isopropylphenoxy 74 132–134 Moderate yield, halogen-enhanced stability [1]
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) R1: Benzylthio; R2: Methoxyphenoxy 85 135–136 High yield, polar methoxy group [1]
N-{5-[(2-(R-anilino)-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-chloroacetamides R1: Chloroacetamide; R2: Varied anilines 67.7–94.8 - Antitumor activity, diverse R2 substituents [3]
N-(5-{[2-(Cyclopentylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide R1: Thiophenecarboxamide; R2: Cyclopentylamine - - Heteroaromatic (thiophene) substituent [4]

Key Observations:

  • Yield and Stability: Benzylthio derivatives (e.g., 5h, 5m) exhibit higher yields (85–88%) compared to chlorobenzyl variants (74–82%), suggesting steric and electronic factors influence reaction efficiency .
  • Melting Points: Methoxy-substituted compounds (e.g., 5k, 5l) have lower melting points (~135–140°C) than alkylthio derivatives (e.g., 5g: 168–170°C), likely due to reduced crystallinity from polar groups .
  • Lipophilicity: The target compound’s cyclohexane group may enhance membrane permeability compared to aromatic substituents (e.g., benzyl, thiophene) .

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